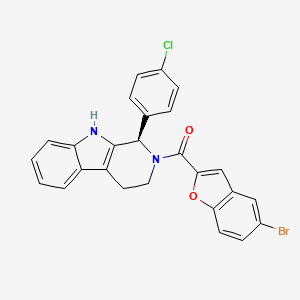

Antimalarial agent 12

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H18BrClN2O2 |

|---|---|

Molecular Weight |

505.8 g/mol |

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)-[(1R)-1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |

InChI |

InChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1 |

InChI Key |

HZSCLSLYKFCGEO-RUZDIDTESA-N |

Isomeric SMILES |

C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |

Canonical SMILES |

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Antimalarial agent 12

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial medication - Wikipedia [en.wikipedia.org]

- 4. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial Drugs – Malaria Site [malariasite.com]

- 7. mespharmacy.org [mespharmacy.org]

- 8. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artemisinin - Wikipedia [en.wikipedia.org]

- 10. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

- 11. mmv.org [mmv.org]

- 12. Antimalarial Drugs I Biological Background, Experimental Methods, and Drug Resistance Handbook of Experimental Pharmacology Antimalarial Drugs of Experimental Pharmacology, 68 1 by A.L. Jr. Ager, Paperback | 9783642692536 | PBShop [pbshop.store]

Unveiling the Action of Antimalarial Agent 12: A Technical Guide to its Efficacy Against Plasmodium falciparum

For Immediate Release

A Deep Dive into the Molecular Onslaught of a Novel 4-Aminoquinoline Hydrazone Analog Against Drug-Resistant Malaria

This technical guide provides an in-depth analysis of the mechanism of action of Antimalarial agent 12, a novel 4-aminoquinoline hydrazone analog, against Plasmodium falciparum, the deadliest species of malaria parasite. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. Herein, we consolidate quantitative efficacy data, detail the experimental methodologies used to ascertain its activity, and visualize its proposed mechanism of action and experimental workflows.

This compound, chemically identified as 4-(2-(4-fluorobenzylidene)hydrazinyl)-6-methoxy-2-methylquinoline , has demonstrated significant activity against drug-resistant strains of P. falciparum. This guide will serve as a comprehensive resource for understanding its therapeutic potential.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated against the multidrug-resistant K1 strain of P. falciparum, with its cytotoxicity assessed against human cell lines to determine its selectivity. The key quantitative data are summarized in the table below.

| Parameter | Compound 12 | Chloroquine (Control) |

| IC50 (48h, K1 strain of P. falciparum) | 2.50 ± 0.21 µM | 0.255 ± 0.049 µM |

| IC50 (72h, K1 strain of P. falciparum) | 0.057 ± 0.005 µM | Not Reported |

| IC50 (HepG2 cells) | 5.5 ± 0.4 µM | Not Reported |

| IC50 (MDBK cells) | 7.8 ± 0.6 µM | Not Reported |

| Selectivity Index (SI) (MDBK/P.f at 72h) | >136 | Not Reported |

Proposed Mechanism of Action

This compound belongs to a class of compounds initially designed as inhibitors of human quinone reductase 2 (NQO2). It is hypothesized that its antimalarial activity stems from the inhibition of a homologous parasite enzyme, mitochondrial type II NADH dehydrogenase of P. falciparum (PfNDH2).[1] PfNDH2 is a crucial component of the parasite's mitochondrial electron transport chain, and its inhibition disrupts ATP synthesis and redox homeostasis, ultimately leading to parasite death.

The observation that this compound is most effective against the ring stages of the parasite's life cycle suggests that it may interfere with metabolic processes that are particularly active during this phase of rapid growth and development.[1]

References

Target Identification and Validation of a Novel Antimalarial Agent Targeting PfCLK3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of a promising class of antimalarial agents that inhibit the Plasmodium falciparum protein kinase PfCLK3. The primary focus is on the lead compound, TCMDC-135051, and its analogs, which represent a new class of antimalarials with a novel mechanism of action.

Introduction: The Urgent Need for Novel Antimalarial Targets

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains threatening the efficacy of current artemisinin-based combination therapies. This necessitates the discovery and validation of new drug targets essential for the parasite's survival. Protein kinases in Plasmodium falciparum have emerged as a promising class of targets due to their critical roles in regulating various cellular processes. One such kinase, PfCLK3 (Cyclin-dependent-like kinase 3), has been identified and validated as a crucial multi-stage target for antimalarial drug development.[1]

Target Identification: Discovery of PfCLK3 as a Druggable Target

The identification of PfCLK3 as a viable antimalarial target stemmed from a high-throughput screening of approximately 25,000 compounds, including the Tres Cantos Antimalarial Set (TCAMS), against P. falciparum asexual blood-stage parasites.[2][3] This screening led to the discovery of TCMDC-135051, a 7-azaindole derivative, which exhibited potent parasiticidal activity.[2] Subsequent target deconvolution efforts, combining chemical genetics and proteomics, identified PfCLK3 as the molecular target of TCMDC-135051.[4][5]

PfCLK3 is a member of the LAMMER kinase family and is known to be involved in the regulation of RNA splicing, a fundamental process for gene expression and parasite viability.[2][6] The kinase is expressed across multiple stages of the parasite's life cycle, making it an attractive target for developing drugs that can not only treat the symptomatic blood stage of the infection but also block transmission and prevent relapse.[4][7]

Target Validation: Establishing the Essentiality of PfCLK3

The validation of PfCLK3 as a drug target was a multi-faceted process involving genetic and chemical methods to confirm its essential role in parasite survival and its interaction with the inhibitory compounds.

Chemogenetic Validation: A key validation experiment involved the generation of a mutant PfCLK3 (G449P) that showed significantly reduced sensitivity to TCMDC-135051.[5] Parasites engineered to express this mutant kinase exhibited a 15-fold increase in the EC50 value for TCMDC-135051, providing strong evidence that the compound's antimalarial activity is mediated through the inhibition of PfCLK3.[2][5]

Phenotypic Analysis: Inhibition of PfCLK3 with TCMDC-135051 was shown to arrest parasite development at the trophozoite-to-schizont transition in the asexual blood stage.[8][9] Furthermore, the inhibitor demonstrated activity against liver-stage parasites and gametocytes, highlighting its potential for both prophylactic and transmission-blocking activity.[2][10] Transcriptomic analysis of inhibitor-treated parasites revealed widespread disruption of RNA splicing, with the downregulation of over 400 essential genes, confirming the kinase's role in this critical pathway.[7]

Signaling Pathway of PfCLK3 in RNA Splicing

PfCLK3 is a key regulator of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. The kinase phosphorylates serine/arginine-rich (SR) proteins, which are essential splicing factors. This phosphorylation is critical for the assembly and catalytic activity of the spliceosome. Inhibition of PfCLK3 disrupts this phosphorylation cascade, leading to aberrant splicing and the accumulation of non-functional mRNA, ultimately resulting in parasite death.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. TCMDC-135051 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. iddo.org [iddo.org]

- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 9. sketchviz.com [sketchviz.com]

- 10. biorxiv.org [biorxiv.org]

The Quinoline Scaffold: A Deep Dive into the Structure-Activity Relationship of Antimalarial Agent 12 Analogs

A Technical Guide for Researchers in Drug Discovery and Development

Malaria, a persistent global health challenge, necessitates the continuous development of novel and effective therapeutic agents to combat the rise of drug-resistant parasite strains. The quinoline core has historically been a cornerstone of antimalarial chemotherapy, and recent research has revitalized interest in this scaffold. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of a promising series of quinoline-based compounds, designated herein as "Agent 12" analogs, which have demonstrated significant antiplasmodial activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimalarial drug discovery.

Core Chemical Scaffold and Synthetic Strategy

The foundation of the "Agent 12" analog series is a quinoline core, with diversity introduced through modifications at the 3-position. The synthetic route to these analogs typically commences with 2-(piperidin-1-yl)quinoline-3-carbaldehyde as a key starting material. This aldehyde undergoes further reactions to generate a variety of heterocyclic derivatives, including a notable series of 1,3,4-oxadiazoles. The general synthetic approach allows for the systematic exploration of chemical space to understand the structural requirements for potent antimalarial activity.

Structure-Activity Relationship (SAR) Analysis

The antimalarial potency of the Agent 12 analogs has been evaluated against Plasmodium falciparum, the most virulent human malaria parasite. The following tables summarize the quantitative SAR data, presenting the 50% inhibitory concentration (IC₅₀) values for a selection of key analogs.

Table 1: In Vitro Antiplasmodial Activity of Dihydropyrimidine Analogs

| Compound ID | R | Ar | IC₅₀ (µg/mL) vs. P. falciparum |

| 4b | C₂H₅ | 4-ClC₆H₄ | 0.014 |

| 4g | CH₃ | 4-ClC₆H₄ | 0.025 |

| 4i | CH₃ | 2-NO₂C₆H₄ | 0.045 |

| Chloroquine | - | - | 0.075 |

Data sourced from a study on novel quinoline derivatives, highlighting compounds with potent activity compared to the standard drug, chloroquine.

Table 2: In Vitro Antiplasmodial Activity of 1,3,4-Oxadiazole Analog

| Compound ID | Structure | IC₅₀ (µg/mL) vs. P. falciparum |

| 12 | 2-(5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazol-2-yl)phenol | 0.035 |

| Chloroquine | - | 0.075 |

This table showcases the significant antiplasmodial activity of a key 1,3,4-oxadiazole derivative of the quinoline scaffold.

The SAR data reveals several key insights:

-

Dihydropyrimidine Moiety: The incorporation of a dihydropyrimidine ring at the 3-position of the quinoline core yields compounds with exceptional potency, with some analogs (e.g., 4b ) exhibiting significantly lower IC₅₀ values than chloroquine.

-

Substitution on the Phenyl Ring: For the dihydropyrimidine series, electron-withdrawing groups, such as a chloro substituent at the para-position of the aromatic ring (Ar), appear to be favorable for activity.

-

1,3,4-Oxadiazole Linker: The 1,3,4-oxadiazole ring serves as an effective linker, leading to analogs like 12 with potent antiplasmodial activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay quantifies the inhibition of P. falciparum growth in vitro.

Materials:

-

P. falciparum culture (e.g., chloroquine-sensitive or -resistant strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, AlbuMAX II, and hypoxanthine)

-

96-well black, clear-bottom microplates

-

Test compounds dissolved in DMSO

-

SYBR Green I nucleic acid gel stain (10,000x stock)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. Include a drug-free control (negative control) and a known antimalarial drug as a positive control.

-

Prepare a parasite culture with a hematocrit of 2% and a parasitemia of 0.5-1%.

-

Add the parasite culture to each well of the plate.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:10,000) to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Method)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HEK293T).

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear microplates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer (570 nm)

Procedure:

-

Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a known cytotoxic agent as a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plates overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical experimental workflow for a structure-activity relationship study in the context of antimalarial drug discovery.

Mechanism of Action: The Quinoline Pharmacophore

Quinoline-based antimalarials are known to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

It is hypothesized that quinoline compounds, being weak bases, accumulate in the acidic food vacuole of the parasite. Here, they are thought to inhibit the heme polymerization process, leading to a buildup of toxic free heme. This accumulation of free heme generates oxidative stress and ultimately leads to parasite death. The specific molecular interactions of Agent 12 analogs with heme or the heme polymerization machinery are a subject for further investigation.

The following diagram illustrates the proposed mechanism of action for quinoline antimalarials.

Conclusion

The "Agent 12" series of quinoline analogs represents a promising class of antimalarial candidates. The SAR data presented herein highlights the potential for achieving high potency through strategic modifications of the quinoline scaffold. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these and other novel antimalarial compounds. Future work should focus on elucidating the precise molecular targets of these analogs and further refining their pharmacological profiles to advance the most promising candidates towards preclinical development.

Early Pharmacokinetic Profile of Antimalarial Agent RC-12

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) properties of the antimalarial candidate, RC-12. The data presented herein is crucial for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial therapies.

Introduction

Antimalarial agent RC-12 is a catechol derivative that has demonstrated significant activity against the hypnozoite stage of Plasmodium cynomolgi in rhesus monkeys.[1][2] However, it showed a lack of efficacy against Plasmodium vivax hypnozoites in a small clinical trial.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of RC-12 is critical to elucidating the reasons for this species-specific discrepancy and to guide further development. This document summarizes the key in vitro and in vivo pharmacokinetic data for RC-12.

In Vitro Metabolic Stability

The metabolic stability of RC-12 was evaluated in liver microsomes from three different species: human, rhesus monkey, and rat. These studies are essential for predicting the in vivo clearance of a drug candidate.

Table 1: In Vitro Metabolism of RC-12 in Liver Microsomes

| Species | Parent Compound Depletion (%) | Major Metabolites Detected |

| Human | < 10% | O-desmethyl, N-desethyl (minor) |

| Rhesus Monkey | ~ 42% | O-desmethyl, N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl |

| Rat | ~ 90% | N-desethyl, O-desmethyl/N-desethyl, N,N-didesethyl |

Data represents the percentage of RC-12 remaining after a 60-minute incubation period.[1]

The data reveals a significant difference in the metabolic rate of RC-12 across species, with the rank order of degradation being rat > monkey >> human.[1] N-deethylation appears to be the predominant metabolic pathway.[1] The considerably lower rate of metabolism in human liver microsomes compared to rhesus monkey microsomes may contribute to the observed differences in efficacy.[1][3]

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies were conducted in rats to understand the in vivo behavior of RC-12 following intravenous (IV) and oral (PO) administration.

Table 2: Pharmacokinetic Parameters of RC-12 in Rats

| Parameter | 3.0 mg/kg IV (n=5) | 11 mg/kg PO (n=2) | 27 mg/kg PO (n=3) |

| Tmax (h) | NA | 1.0, 0.8 | 1.0 |

| Terminal Half-life (h) | 5 - 7 | - | - |

| Volume of Distribution (L/kg) | 51 | - | - |

| Plasma Clearance (mL/min/kg) | 147 | - | - |

| Apparent Oral Bioavailability (%) | NA | ~ 16 | ~ 27 |

| Blood to Plasma Ratio | 2.1 | - | - |

Data are presented as mean ± SD where available.[1][2]

Following oral administration, RC-12 was rapidly absorbed, with maximum plasma concentrations observed at approximately 1 hour post-dose.[1][2] The compound exhibited a long terminal half-life, a very high volume of distribution, and high plasma clearance.[1][2] The high in vivo clearance is consistent with the high in vitro intrinsic clearance observed in rat microsomes.[1] The apparent oral bioavailability increased with the dose, suggesting at least partial saturation of first-pass clearance pathways at the higher dose.[1][2] Renal elimination accounted for about 10% of the total in vivo clearance.[1][2]

Experimental Protocols

-

System: Human, rhesus monkey, and rat liver microsomes.

-

Substrate Concentration: 1 µM for intrinsic clearance determination and 10 µM for metabolite identification.

-

Protein Concentration: 0.4 mg/mL for intrinsic clearance and 1 mg/mL for metabolite identification.

-

Incubation: The reaction was initiated by adding an NADPH-regenerating buffer system and incubated at 37°C for 60 minutes.[3]

-

Analysis: Samples were analyzed to determine the percentage of the parent compound remaining and to identify the metabolites formed.

-

Animal Model: Rats.

-

Administration: Intravenous (IV) and oral (PO) administration of RC-12.

-

Sampling: Plasma samples were collected over a 24-hour period.

-

Analysis: Plasma concentrations of RC-12 and its metabolites were measured to determine pharmacokinetic parameters.

Visualizations

Caption: Proposed Phase I metabolic pathway of RC-12.

Caption: Experimental workflow for the in vivo pharmacokinetic study.

References

Technical Whitepaper: Targeting Plasmodium falciparum Serpentine Receptor 12 (PfSR12) – A Novel Avenue for Antimalarial Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Plasmodium falciparum serpentine receptor 12 (PfSR12) as a novel parasitic target for the development of new antimalarial agents. It consolidates key research findings, presents quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction: The Imperative for Novel Antimalarial Targets

The persistent global burden of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium strains, underscores the urgent need for new therapeutic strategies.[1][2] A critical component of this effort is the identification and validation of novel parasitic targets that are essential for the parasite's survival and pathogenesis.[3][4] Traditional antimalarial drugs have primarily focused on pathways such as heme detoxification and folate synthesis.[5][6] However, the parasite's ability to develop resistance necessitates a shift towards targeting previously unexploited biological pathways.[2]

Recent research has identified a family of G-protein coupled receptors (GPCRs) in P. falciparum, known as serpentine receptors (PfSRs), as potential drug targets.[7] Among these, P. falciparum serpentine receptor 12 (PfSR12) has emerged as a promising candidate due to its involvement in crucial signaling pathways that regulate the parasite's growth and development during its intraerythrocytic stages.[7] This whitepaper will delve into the potential of PfSR12 as a novel antimalarial target, exploring the agents that modulate its activity and the experimental frameworks used to characterize this interaction.

PfSR12: A Putative Purinergic Receptor and its Role in Parasite Biology

PfSR12 is a serpentine receptor, characterized by its GPCR-like membrane topology, that is expressed during the late intraerythrocytic stages of P. falciparum development.[7] Studies have identified PfSR12 as a putative purinergic receptor, suggesting its involvement in purinergic signaling pathways that are crucial for parasite survival and invasion of host erythrocytes.[7]

Purinergic signaling, mediated by extracellular nucleotides like ATP, is known to regulate a wide array of physiological processes. In the context of malaria, it is hypothesized that the parasite has co-opted these signaling mechanisms to sense its environment and modulate its developmental progression. The specific binding of ATP and a generic purinoreceptor inhibitor, Prasugrel, to recombinant PfSR12 provides strong evidence for its role as a purinergic receptor.[7]

Signaling Pathway Associated with PfSR12

The proposed signaling cascade initiated by PfSR12 activation involves the binding of purinergic ligands, leading to downstream effector activation that ultimately influences parasite growth and development. The precise downstream signaling components are still under investigation, but the identification of PfSR12 as a purinergic receptor opens up new avenues for targeting these pathways.

Quantitative Data on Agents Targeting PfSR12

Research has demonstrated the potential of targeting PfSR12 with known purinoreceptor antagonists. The following table summarizes the in vitro and in vivo efficacy of Prasugrel, an FDA-approved purinoreceptor inhibitor, against Plasmodium parasites.

| Agent | Target | Assay Type | Parasite Species | Efficacy Metric | Value | Reference |

| Prasugrel | PfSR12 (putative) | In vitro growth inhibition | P. falciparum | IC50 | 5.2 µM | [7] |

| Prasugrel | PfSR12 (putative) | In vivo growth inhibition | P. berghei | % Parasitemia Reduction (at 10 mg/kg) | ~60% | [7] |

Table 1: Efficacy of Prasugrel against Plasmodium species.

Experimental Protocols

The identification and validation of PfSR12 as a novel antimalarial target have been supported by a series of key experiments. The methodologies for these experiments are detailed below.

In Vitro Antimalarial Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a test compound against the intraerythrocytic stages of P. falciparum.

-

Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 0.5% Albumax II, 0.25% sodium bicarbonate, and 10 µg/mL gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: The test compound (e.g., Prasugrel) is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in complete culture medium.

-

Assay Procedure:

-

Synchronized ring-stage parasites are seeded in a 96-well microtiter plate at 1% parasitemia and 2% hematocrit.

-

The serially diluted test compound is added to the wells.

-

The plate is incubated for 48 hours under the standard culture conditions.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

-

-

Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.

In Vivo Antimalarial Efficacy in a Mouse Model

This protocol assesses the in vivo efficacy of a test compound against P. berghei in a murine model.

-

Animal Model: Swiss albino mice are used for the study.

-

Parasite Inoculation: Mice are infected intraperitoneally with P. berghei parasitized red blood cells.

-

Drug Administration: The test compound (e.g., Prasugrel) is administered orally or intraperitoneally to the infected mice for a specified number of days, starting from day 1 post-infection. A control group receives the vehicle alone.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

Data Analysis: The percentage of parasitemia reduction is calculated by comparing the parasitemia in the treated group to that of the control group.

Recombinant Protein Expression and Binding Assay

This protocol is used to express a recombinant form of the target protein and assess its binding to specific ligands.

-

Cloning and Expression: The gene encoding the extracellular domain of PfSR12 is cloned into an expression vector (e.g., pGEX-4T-1) and transformed into a suitable bacterial host (e.g., E. coli BL21). Protein expression is induced, and the recombinant protein is purified.

-

Binding Assay (e.g., ELISA-based):

-

The purified recombinant PfSR12 protein is coated onto the wells of a 96-well plate.

-

After blocking, varying concentrations of the ligand (e.g., biotinylated ATP or the test compound) are added to the wells.

-

The plate is incubated to allow for binding.

-

The wells are washed, and a detection reagent (e.g., streptavidin-HRP for biotinylated ligands) is added.

-

A substrate is added, and the resulting colorimetric or fluorometric signal is measured.

-

-

Data Analysis: The binding affinity (e.g., Kd) is determined by analyzing the binding curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification and validation of novel antimalarial drug targets like PfSR12.

References

- 1. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Antimalarial Agent 12 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium parasites necessitate the continuous development of novel antimalarial agents. Murine models of malaria are indispensable tools in the preclinical evaluation of new chemical entities, providing a crucial link between in vitro activity and potential clinical efficacy in humans.[1][2][3][4] These models allow for the assessment of a compound's efficacy, pharmacokinetics, and safety in a living organism.[1][3] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of a novel compound, designated "Antimalarial Agent 12," using established mouse models of malaria.

The choice of mouse and parasite strains is critical and depends on the specific research question. Rodent Plasmodium species such as P. berghei, P. yoelii, and P. chabaudi are commonly used in non-humanized mouse strains to model different aspects of human malaria.[5][6][7] For instance, P. berghei ANKA infection in C57BL/6 mice is a widely used model for cerebral malaria.[6] Humanized mouse models, engrafted with human red blood cells and/or immune system components, allow for the study of human-specific Plasmodium species like P. falciparum.[8][9][10]

Key Experimental Assays for Efficacy Evaluation

Several standardized in vivo assays are employed to determine the efficacy of antimalarial compounds. The most common is the 4-day suppressive test, which evaluates the ability of a compound to inhibit parasite growth during an early-stage infection.[11] Other important assays include dose-ranging studies to determine the effective dose (ED50 and ED90), and prophylactic tests to assess the compound's ability to prevent infection.[12]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols for this compound.

Table 1: Results of the 4-Day Suppressive Test for this compound

| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 | Percent Inhibition (%) | Mean Survival Time (Days) |

| Vehicle Control | - | 25.5 | 0 | 7 |

| This compound | 10 | 12.8 | 49.8 | 15 |

| This compound | 30 | 5.1 | 80.0 | 25 |

| This compound | 100 | 0.2 | 99.2 | >30 (cured) |

| Chloroquine | 20 | 0.1 | 99.6 | >30 (cured) |

Table 2: Dose-Response Data for this compound

| Dose (mg/kg) | Mean Parasitemia (%) on Day 4 | Log10 Dose | Probit Inhibition |

| 3 | 18.9 | 0.48 | 4.33 |

| 10 | 12.8 | 1.00 | 4.99 |

| 30 | 5.1 | 1.48 | 5.84 |

| 100 | 0.2 | 2.00 | 7.88 |

ED50 and ED90 values are calculated from this data using probit analysis.

Table 3: Prophylactic Efficacy of this compound

| Treatment Group | Dosing Schedule (Relative to Infection) | Parasitemia Detected on Day 5 | Protection (%) |

| Vehicle Control | - | Yes | 0 |

| This compound (100 mg/kg) | -24h, 0h, +24h, +48h | No | 100 |

| Pyrimethamine (20 mg/kg) | -24h, 0h, +24h, +48h | No | 100 |

Experimental Protocols

Four-Day Suppressive Test (Peters' Test)

This is the standard primary in vivo screening method to assess the schizontocidal activity of a test compound against an established infection.[13]

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mouse with 20-30% parasitemia.

-

Experimental mice (e.g., Swiss albino or ICR mice, 18-22g).[1]

-

This compound.

-

Standard antimalarial drug (e.g., Chloroquine).

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water).

-

Giemsa stain.

-

Microscope with oil immersion objective.

-

Syringes and needles.

-

Saline solution.

Procedure:

-

Parasite Inoculation:

-

Collect blood from a donor mouse with rising parasitemia (20-30%).

-

Dilute the blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

-

Infect experimental mice intraperitoneally (IP) or intravenously (IV) with 0.2 mL of the diluted iRBC suspension on Day 0.[13]

-

-

Drug Administration:

-

Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control (Chloroquine), and experimental groups (different doses of this compound).

-

Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or subcutaneously (s.c.).[12]

-

Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).

-

-

Monitoring Parasitemia:

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite growth inhibition using the following formula:

-

% Inhibition = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100

-

-

Monitor the mice daily for survival up to 30 days.

-

Dose-Ranging Test

This secondary assay is performed on compounds showing significant activity in the 4-day suppressive test to determine the dose that produces 50% (ED50) and 90% (ED90) reduction in parasitemia.

Procedure:

-

Follow the same procedure as the 4-day suppressive test.

-

Test at least four different doses of this compound (e.g., 3, 10, 30, and 100 mg/kg).[12]

-

Calculate the percent inhibition for each dose.

-

Determine the ED50 and ED90 values by performing a probit analysis of the dose-response data.

Prophylactic Test

This test evaluates the ability of a compound to prevent the establishment of an infection.

Procedure:

-

Administer this compound to mice at a selected high dose (e.g., 100 mg/kg) at different time points relative to infection (e.g., -72h, -48h, -24h, and 0h).[12]

-

Infect the mice on Day 0 as described in the 4-day suppressive test.

-

Monitor for the presence of parasites in blood smears daily from Day 3 to Day 7.

-

The absence of detectable parasitemia indicates prophylactic activity.

Visualizations

Signaling Pathway

Caption: Malaria life cycle and potential drug targets.

Experimental Workflow

Caption: Workflow for in vivo antimalarial efficacy testing.

References

- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]

- 4. preprints.org [preprints.org]

- 5. Mouse Models for Unravelling Immunology of Blood Stage Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miguelprudencio.com [miguelprudencio.com]

- 7. Overview of Plasmodium spp. and Animal Models in Malaria Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]

- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 12. mmv.org [mmv.org]

- 13. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of IC50 and EC50 for Antimalarial Agent 12

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the continuous discovery and development of new antimalarial agents. A critical early step in this process is the determination of the compound's potency and efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit a biological process, such as parasite growth, by 50%. The half-maximal effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum effect. For antimalarial drug screening, these values are typically determined through in vitro assays that measure parasite viability after exposure to the drug.[1][2] This document provides detailed protocols for determining the IC50 of a novel compound, "Antimalarial agent 12," against the asexual blood stages of P. falciparum and for assessing its cytotoxicity to establish a selectivity index.

Overall Workflow for Potency and Selectivity Testing

The process begins with the cultivation of malaria parasites, followed by parallel assays to determine the agent's efficacy against the parasite (IC50) and its toxicity to human cells (CC50). The ratio of these values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.

Caption: High-level workflow for determining the IC50 and Selectivity Index of an antimalarial agent.

Section 1: In Vitro Antimalarial Efficacy (IC50 Determination)

Two common and robust methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the parasite Lactate Dehydrogenase (pLDH) assay.[3][4]

Protocol 1: SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[5][6]

Experimental Workflow: SYBR Green I Assay

Caption: Step-by-step workflow for the SYBR Green I-based antimalarial assay.

Detailed Methodology:

-

Preparation of Drug Plates:

-

Prepare a 2-fold serial dilution of "this compound" in complete parasite medium in a 96-well plate.

-

Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (medium with 0.5% DMSO, the drug solvent).[7]

-

-

Parasite Culture and Seeding:

-

Incubation:

-

Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[8]

-

-

Lysis and Staining:

-

After incubation, lyse the red blood cells by freezing the plates at -80°C.[8]

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.[8]

-

Thaw the plates and add the lysis buffer to each well.

-

Incubate in the dark at room temperature for 45-60 minutes.[8]

-

-

Fluorescence Reading:

| Parameter | Value/Condition | Reference |

| Parasite Stage | Asynchronous or Synchronized Rings | [7][8] |

| Initial Parasitemia | 1% | [8] |

| Hematocrit | 2% | [8] |

| Incubation Time | 72 hours | [8] |

| Lysis Method | Freeze-thaw at -80°C | [8] |

| Excitation Wavelength | ~485 nm | [10] |

| Emission Wavelength | ~530 nm | [10] |

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme produced by viable parasites.[11][12] A decrease in pLDH activity corresponds to drug-induced parasite death.[4]

Detailed Methodology:

-

Drug Plate and Parasite Seeding:

-

Prepare drug plates and seed with parasites as described in Protocol 1.

-

-

Incubation:

-

Lysis:

-

After incubation, lyse the cells by repeated freeze-thaw cycles.[11]

-

-

pLDH Reaction:

-

Transfer the hemolyzed suspension to a new plate.

-

Add a reaction mixture (Malstat reagent) containing L-lactate, 3-acetylpyridine adenine dinucleotide (APAD), and diaphorase.[11]

-

Add Nitro Blue Tetrazolium (NBT) as a colorimetric substrate.

-

Incubate at room temperature for 30-60 minutes.

-

-

Absorbance Reading:

-

Measure the absorbance at ~650 nm using a microplate reader.

-

| Parameter | Value/Condition | Reference |

| Incubation Time | 48 - 72 hours | [4][13] |

| Lysis Method | Freeze-thaw | [11] |

| Key Reagents | Malstat, APAD, NBT | [11][14] |

| Detection Method | Colorimetric (Absorbance) | [11] |

| Wavelength | ~650 nm | - |

Section 2: In Vitro Cytotoxicity (CC50 Determination)

To assess the selectivity of this compound, its toxicity against a human cell line is measured. The MTT assay is a standard colorimetric method for this purpose, determining cell viability based on mitochondrial reductase activity.[15][16]

Protocol 3: MTT Cytotoxicity Assay

-

Cell Culture and Seeding:

-

Compound Exposure:

-

MTT Reaction:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[15] This allows viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Reading:

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

| Parameter | Value/Condition | Reference |

| Cell Lines | HepG2, HEK293T, WI-26VA4 | [17] |

| Incubation Time | 24 - 96 hours | [15][18] |

| Key Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | [15] |

| Detection Method | Colorimetric (Absorbance) | [15] |

| Wavelength | ~570 nm | - |

Section 3: Data Analysis and Interpretation

Dose-Response Curve and IC50/EC50 Calculation

The data obtained from the assays (fluorescence or absorbance) is used to determine the IC50 or CC50 values.

-

Data Normalization: Convert raw data to percentage inhibition relative to positive (100% inhibition) and negative (0% inhibition) controls.

-

Curve Fitting: Plot the percentage inhibition against the log-transformed drug concentrations.[19] Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve.[20][21]

-

IC50/CC50 Determination: The IC50 (or CC50) is the concentration (parameter 'C' in the four-parameter model) that corresponds to 50% inhibition on the fitted curve.[20] This analysis can be performed using software like GraphPad Prism or Origin.[4][22]

Logical Diagram for Data Analysis

Caption: Data analysis workflow from raw measurements to IC50/CC50 value determination.

Sample Data Presentation

The potency and selectivity of "this compound" should be summarized and compared against standard drugs.

| Compound | IC50 (nM) vs. 3D7 Strain | IC50 (nM) vs. Dd2 Strain | CC50 (nM) vs. HepG2 Cells | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. Dd2 |

| Agent 12 (Hypothetical) | 15.5 | 25.2 | >20,000 | >1290 | >793 |

| Chloroquine | 8.1 | 185.0 | >20,000 | >2469 | >108 |

| Artemisinin | 1.2 | 1.5 | >20,000 | >16667 | >13333 |

The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells.

References

- 1. Reliability of Antimalarial Sensitivity Tests Depends on Drug Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3.3. Plasmodium Lactate Dehydrogenase (pLDH) Assay [bio-protocol.org]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity [mdpi.com]

- 9. iddo.org [iddo.org]

- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]

- 13. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunocapture diagnostic assays for malaria using Plasmodium lactate dehydrogenase (pLDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Star Republic: Guide for Biologists [sciencegateway.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. How to compute EC50 C50 in Dose Response fitting [originlab.com]

Application Notes and Protocols for Cryopreservation of Plasmodium falciparum for Antimalarial Agent Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ability to cryopreserve Plasmodium falciparum is essential for antimalarial drug discovery and resistance monitoring. It allows for the long-term storage of clinical isolates and laboratory-adapted strains, ensuring a consistent supply of parasites for drug susceptibility testing. This document provides detailed application notes and protocols for the cryopreservation, thawing, and subsequent use of P. falciparum in antimalarial agent screening. The protocols described herein are designed to maintain parasite viability and preserve the drug susceptibility phenotype of the parasites.

Data Presentation

Table 1: Cryopreservation and Thawing Solution Recipes

| Solution Type | Component | Concentration |

| Cryopreservation Solution (Glycerolyte-based) | Glycerol | 28% (v/v) |

| Sorbitol | 3% (w/v) | |

| Sodium Chloride (NaCl) | 0.65% (w/v) | |

| Alternative Cryopreservation Solution | Glycerol | 28 ml |

| Sorbitol or Mannitol in 0.9% NaCl | 72 ml of 4.2% solution | |

| Thawing Solution A (Hypertonic) | Sodium Chloride (NaCl) | 12% (w/v) |

| Thawing Solution B (Isotonic) | Sodium Chloride (NaCl) | 1.6% (w/v) |

| Thawing Solution C (Isotonic with Glucose) | Sodium Chloride (NaCl) | 0.9% (w/v) |

| Glucose | 0.2% (w/v) | |

| Alternative Thawing Solution | Sodium Chloride (NaCl) | 3.5% (w/v) |

Table 2: Post-Thaw Parasite Viability and Recovery

| Parameter | Value | Reference |

| Post-Thaw Survival Rate (Ring Stages) | 40-60% | [1] |

| Post-Thaw Parasite Multiplication Rate (PMR) - Fresh vs. Cryopreserved | Median PMR Fresh: 1.62, Median PMR Cryopreserved (2-step thaw): 1.12, Median PMR Cryopreserved (3-step thaw): 1.27 | [2] |

| Time to Detectable Parasitemia Post-Thaw | 76% of isolates showed detectable parasitemia 48 hours post-thaw and culture adaptation | [2] |

Table 3: Comparison of IC50 Values for Antimalarial Drugs in Fresh vs. Cryopreserved P. falciparum Isolates

| Antimalarial Drug | Fresh Isolates (Median IC50, nM) | Culture-Adapted (from Cryopreserved) Isolates (Median IC50, nM) | Assay Method |

| Dihydroartemisinin | 6.3 | 3.4 | HRP-2 ELISA vs. pLDH ELISA |

| Artesunate | 5.7 | 3.2 | HRP-2 ELISA vs. pLDH ELISA |

| Chloroquine | 103.8 | 22.1 | HRP-2 ELISA vs. pLDH ELISA |

| Mefloquine | 66 | 92 | HRP-2 ELISA vs. pLDH ELISA |

Note: IC50 values can vary significantly between parasite strains and assay methods. The data presented here is for comparative purposes to illustrate the trend between fresh and cryopreserved isolates[3].

Experimental Protocols

Protocol 1: Cryopreservation of P. falciparum Infected Erythrocytes

Materials:

-

P. falciparum culture with a parasitemia of at least 0.5% (ideally >5% ring stages)[4][5]

-

Cryopreservation Solution (see Table 1)

-

Complete RPMI 1640 medium

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Sterile cryovials (1-2 mL)

-

Pipettes and sterile tips

-

Centrifuge (refrigerated optional)

-

-80°C freezer and liquid nitrogen storage dewar

Procedure:

-

Select a P. falciparum culture with a high percentage of ring-stage parasites. Synchronize the culture if necessary to enrich for ring stages, as other stages are more sensitive to the freezing process[4].

-

Transfer the parasite culture to a sterile centrifuge tube.

-

Pellet the infected red blood cells (iRBCs) by centrifugation at 800-1000 x g for 5 minutes[5].

-

Carefully aspirate and discard the supernatant.

-

Wash the iRBC pellet three times with an equal volume of incomplete RPMI 1640 medium or sterile phosphate-buffered saline (PBS), centrifuging at 800-1000 x g for 5 minutes for each wash[5].

-

After the final wash, remove the supernatant and determine the volume of the packed iRBCs.

-

Slowly add an equal volume of the Cryopreservation Solution to the packed iRBCs, drop by drop, while gently mixing. This should take at least 3-5 minutes to allow for glycerol penetration[5].

-

Let the mixture stand at room temperature for 5 minutes to allow the cryoprotectant to fully permeate the cells[5].

-

Gently mix the cell suspension again and aliquot into sterile cryovials (e.g., 0.5 mL per vial)[4].

-

Place the cryovials in a -80°C freezer overnight. For optimal recovery, a controlled-rate freezer is recommended if available. Alternatively, vials can be placed at 4°C for 1 hour before transferring to liquid nitrogen[6].

-

Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Thawing of Cryopreserved P. falciparum

Materials:

-

Cryovial of frozen P. falciparum from liquid nitrogen

-

Thawing Solution A (12% NaCl)

-

Thawing Solution B (1.6% NaCl)

-

Thawing Solution C (0.9% NaCl + 0.2% Glucose)

-

Complete RPMI 1640 medium

-

Sterile centrifuge tube (15 mL)

-

37°C water bath

-

Pipettes and sterile tips

-

Centrifuge

Procedure:

-

Rapidly thaw the cryovial in a 37°C water bath until the last ice crystal has melted[4].

-

Aseptically transfer the contents of the cryovial to a sterile 15 mL centrifuge tube.

-

Very slowly, add a volume of 12% NaCl (Thawing Solution A) equal to 0.2 times the volume of the thawed parasite suspension, drop by drop, while gently swirling the tube. Let it stand for 3 minutes[4]. The stepwise addition of NaCl solutions is crucial to prevent osmotic lysis of the red blood cells[7].

-

Slowly add a volume of 1.6% NaCl (Thawing Solution B) equal to 10 times the original thawed volume, drop by drop, with continuous gentle mixing[4].

-

Centrifuge the tube at 500 x g for 5 minutes.

-

Carefully remove and discard the supernatant.

-

Gently resuspend the cell pellet in a volume of 0.9% NaCl with 0.2% glucose (Thawing Solution C) equal to 10 times the original thawed volume[4].

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with complete RPMI 1640 medium.

-

Resuspend the parasite pellet in complete culture medium with fresh human erythrocytes to the desired hematocrit and transfer to a culture flask.

-

Place the culture in a 37°C incubator with the appropriate gas mixture (5% CO2, 5% O2, 90% N2).

-

Monitor the culture daily for parasite growth by preparing Giemsa-stained thin blood smears.

Protocol 3: Antimalarial Drug Susceptibility Testing using SYBR Green I Assay

Materials:

-

Thawed and recovered P. falciparum culture (synchronized at the ring stage)

-

96-well black microtiter plates

-

Antimalarial agents of interest, serially diluted

-

Complete RPMI 1640 medium

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[8]

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

-

Prepare serial dilutions of the antimalarial drugs in complete culture medium in a separate 96-well plate.

-

In a black 96-well microtiter plate, add 50 µL of the appropriate drug dilution to each well. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

-

Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add 200 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

-

Incubate the plate in the dark at room temperature for 1-24 hours[8].

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Antimalarial Drug Susceptibility Testing using pLDH Assay

Materials:

-

Thawed and recovered P. falciparum culture

-

96-well microtiter plates

-

Antimalarial agents of interest, serially diluted

-

Complete RPMI 1640 medium

-

pLDH assay reagents (e.g., Malstat reagent, NBT/diaphorase) or a commercial pLDH ELISA kit[9]

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial dilutions of the antimalarial drugs in complete culture medium in a 96-well plate.

-

Prepare a parasite suspension at a starting parasitemia of 0.25-0.5% and a final hematocrit of 1.5%[10].

-

Add 200 µL of the parasite suspension to each well of the plate containing the drug dilutions, along with drug-free and parasite-free controls.

-

Incubate the plate for 24 hours at 37°C in a gassed chamber[10].

-

After the initial 24-hour incubation, some protocols proceed directly to pLDH measurement, while others may have an additional incubation period.

-

To measure pLDH activity, freeze and thaw the plate to lyse the cells and release the enzyme[10].

-

Transfer a small volume of the lysate (e.g., 10-20 µL) to a new 96-well plate.

-

Add the pLDH assay reagents according to the manufacturer's instructions or a standard protocol. This typically involves adding a substrate (lactate) and a chromogen that changes color in the presence of pLDH activity.

-

Incubate the plate at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 values by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Caption: Workflow for cryopreservation and thawing of P. falciparum.

Caption: Workflow for antimalarial drug susceptibility testing.

References

- 1. Experiments on cryopreservation of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short-term cryopreservation and thawing have minimal effects on Plasmodium falciparum ex vivo invasion profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. malariaresearch.eu [malariaresearch.eu]

- 5. iddo.org [iddo.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. iddo.org [iddo.org]

- 9. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Artemisinin Derivatives (Agent 12) in Combination Therapies for Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of artemisinin derivatives, referred to herein as "Antimalarial Agent 12," in combination with other antimalarial drugs. This document includes a summary of quantitative data from clinical studies, detailed experimental protocols for in vitro and in vivo evaluation, and diagrams of key signaling pathways and experimental workflows.

Introduction

Artemisinin and its derivatives (e.g., artesunate, artemether, dihydroartemisinin) are a class of potent antimalarial agents that form the cornerstone of modern malaria treatment.[1][2][3] They are characterized by their rapid parasite clearance rates.[1] However, due to their short half-life, they are most effective when used in combination with a longer-acting partner drug.[1][4] This approach, known as Artemisinin-based Combination Therapy (ACT), is the World Health Organization (WHO) recommended first-line treatment for uncomplicated Plasmodium falciparum malaria.[2][3]

The primary goals of ACT are to:

-

Enhance therapeutic efficacy.

-

Prevent the development and spread of drug resistance.[1]

-

Reduce the overall transmission of malaria.

This document outlines the application of this compound (artemisinin derivatives) in various combination therapies, providing key data and methodologies for research and development.

Data Presentation: Efficacy of Artemisinin-based Combination Therapies

The following tables summarize the efficacy of common ACTs from various clinical trials. Cure rates are typically measured as the Adequate Clinical and Parasitological Response (ACPR), often PCR-corrected to distinguish new infections from treatment failures.

| Combination Therapy | Study Population | Day 28 PCR-Corrected Cure Rate (%) | Day 63 PCR-Corrected Cure Rate (%) | Parasite Clearance Time (mean, hours) | Fever Clearance Time (mean, hours) | Reference |

| Artemether-Lumefantrine (AL) | Children in Tanzania | 89.9% - 98.9% | - | - | - | [5] |

| Children in Ethiopia | 97.3% | - | - | All fever-free by day 2 | [6] | |

| Artesunate-Amodiaquine (AS-AQ) | Patients in Guinea | 99% - 100% | - | - | - | [7] |

| Patients in Senegal (6-year period) | 94.6% (crude rate) | - | - | - | [8] | |

| Patients in India | 97.5% | - | - | - | [9] | |

| Artesunate-Mefloquine (AS-MQ) | Patients in Thailand | 97% | - | 46.4 | 42.5 | [10] |

| Adults and children on Thai-Burmese border | 98% | 98% | - | - | [11] | |

| Children <5 in sub-Saharan Africa | - | 90.9% | - | - | ||

| Dihydroartemisinin-Piperaquine (DHA-PQP) | Pregnant women on Thailand-Myanmar border | 93.7% | - | - | - | [12][13] |

| Patients in Cameroon | 100% (Day 42) | - | - | - | [14] | |

| Artemether-Lumefantrine + Amodiaquine (Triple ACT) | Patients in Southeast Asia | - | 97% | - | - | [15] |

Signaling Pathways and Mechanism of Action

The efficacy of ACT relies on the distinct mechanisms of action of the artemisinin component and the partner drug.

Artemisinin (Agent 12) Mechanism of Action

The prevailing hypothesis for the mechanism of action of artemisinin involves the reductive activation of its endoperoxide bridge by heme, which is generated from the digestion of hemoglobin by the parasite within its food vacuole. This activation leads to the production of reactive oxygen species (ROS) and other cytotoxic intermediates that damage parasite proteins and lipids, leading to parasite death.

Caption: Mechanism of action of Artemisinin (Agent 12).

Partner Drug Mechanisms of Action

Partner drugs in ACTs have longer half-lives and different mechanisms of action, which are crucial for clearing the residual parasite population and preventing the development of resistance.

References

- 1. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin - Wikipedia [en.wikipedia.org]

- 3. malariaconsortium.org [malariaconsortium.org]

- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of Artemether-Lumefantrine Against Uncomplicated Falciparum Malaria Infection in Tanzania, 2022: A Single-Arm Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. malariaworld.org [malariaworld.org]

- 7. Efficacy and safety of artesunate–amodiaquine and artemether–lumefantrine and prevalence of molecular markers associated with resistance, Guinea: an open-label two-arm randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of artesunate plus amodiaquine in routine use for the treatment of uncomplicated malaria in Casamance, southern Sénégal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artesunate-amodiaquine fixed dose combination for the treatment of Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A clinical trial of combination of artesunate and mefloquine in the treatment of acute uncomplicated falciparum malaria: a short and practical regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of multidrug-resistant Plasmodium falciparum malaria with 3-day artesunate-mefloquine combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]

- 13. malariaworld.org [malariaworld.org]

- 14. researchgate.net [researchgate.net]

- 15. Triple therapy with artemether–lumefantrine plus amodiaquine versus artemether–lumefantrine alone for artemisinin-resistant, uncomplicated falciparum malaria: an open-label, randomised, multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Transmission-Blocking Potential of Antimalarial Agent 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antimalarial agents with transmission-blocking activity is a critical component of global malaria eradication efforts. These agents disrupt the life cycle of the Plasmodium parasite by preventing its transmission from an infected human to a mosquito vector. This document provides detailed protocols and application notes for assessing the transmission-blocking potential of a novel investigational compound, "Antimalarial agent 12." The methodologies described herein are based on the gold-standard Standard Membrane Feeding Assay (SMFA) and Direct Membrane Feeding Assay (DMFA), providing a robust framework for evaluating the efficacy of new drug candidates.[1][2][3]

Transmission-blocking compounds can act at different stages of the parasite's sexual development, either by killing or sterilizing gametocytes within the human host (gametocytocidal activity) or by inhibiting parasite development within the mosquito vector (sporontocidal activity).[4] The following protocols are designed to elucidate the specific mechanism of action of this compound.

Data Presentation

The transmission-blocking activity of this compound is quantified by its effect on two key parameters: the percentage of infected mosquitoes (prevalence) and the number of oocysts per mosquito midgut (intensity). The following tables summarize the expected data format for presenting the results of the SMFA and DMFA experiments.

Table 1: Transmission-Blocking Activity of this compound in Standard Membrane Feeding Assay (SMFA)

| Concentration of Agent 12 (µM) | No. of Mosquitoes Fed | No. of Mosquitoes with Oocysts | Infection Prevalence (%) | Mean Oocyst Number (± SD) | % Inhibition of Oocyst Intensity |

| 0 (Vehicle Control) | 100 | 85 | 85.0 | 15.2 ± 5.4 | 0 |

| 0.1 | 100 | 70 | 70.0 | 10.1 ± 4.2 | 33.6 |

| 1 | 100 | 45 | 45.0 | 4.5 ± 2.1 | 70.4 |

| 10 | 100 | 10 | 10.0 | 0.8 ± 0.5 | 94.7 |

| 100 | 100 | 2 | 2.0 | 0.1 ± 0.1 | 99.3 |

Table 2: Gametocytocidal vs. Sporontocidal Activity of this compound in Direct Membrane Feeding Assay (DMFA)

| Assay Type | Concentration of Agent 12 (µM) | No. of Mosquitoes Fed | No. of Mosquitoes with Oocysts | Infection Prevalence (%) | Mean Oocyst Number (± SD) | % Inhibition of Oocyst Intensity |

| TB-DMFA (Gametocytocidal) | 0 (Vehicle Control) | 50 | 42 | 84.0 | 12.8 ± 4.9 | 0 |

| 10 | 50 | 15 | 30.0 | 2.1 ± 1.5 | 83.6 | |

| SPORO-DMFA (Sporontocidal) | 0 (Vehicle Control) | 50 | 43 | 86.0 | 13.5 ± 5.1 | 0 |

| 10 | 50 | 40 | 80.0 | 11.8 ± 4.5 | 12.6 |

Experimental Protocols

The following are detailed protocols for the Standard Membrane Feeding Assay (SMFA) and the Direct Membrane Feeding Assay (DMFA) to assess the transmission-blocking potential of this compound.

Protocol 1: Standard Membrane Feeding Assay (SMFA)

The SMFA is considered the gold-standard assay to evaluate the transmission-blocking activity of a compound.[1][3] This assay utilizes in vitro cultured Plasmodium falciparum gametocytes.

1. Materials:

-

P. falciparum (e.g., NF54 strain) mature stage V gametocyte culture[3]

-

This compound stock solution (in DMSO)

-

Human red blood cells (O+)

-

Human serum (A+)

-

Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-5 days old females, starved for at least 6 hours[4][5]

-

Glass membrane feeders and Parafilm® membrane[4]

-

Water bath maintained at 37°C[4]

-

Microscope

-

Mercurochrome solution (0.4%)[4]

2. Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) to achieve the final desired concentrations in the blood meal. The final solvent concentration should not exceed 0.1% to avoid toxicity.[4]

-

Gametocyte Culture Preparation: On the day of the feed, mature gametocyte cultures are harvested and the gametocytemia is determined. A typical gametocytemia for a successful feed is around 0.3%. The culture is then centrifuged, and the supernatant is replaced with a mixture of human red blood cells and human serum to achieve a hematocrit of 50%.[3]

-

Drug Incubation: Add the prepared concentrations of this compound to the gametocyte/blood mixture and incubate for 24-48 hours at 37°C.[4] This extended incubation period primarily assesses the gametocytocidal activity of the compound.

-

Mosquito Feeding:

-

Assemble the glass membrane feeders and stretch a layer of Parafilm® over the bottom.

-

Pipette the blood meal containing the gametocytes and the test compound into the feeders.

-

Place the feeders on top of the mosquito cups, allowing the mosquitoes to feed for 15-20 minutes.[4][5] The temperature of the feeders should be maintained at 37°C using a circulating water bath.[4]

-

-

Post-Feeding Maintenance: After feeding, remove unfed mosquitoes.[4] The engorged mosquitoes are maintained in a secure insectary at 26-28°C and 80% humidity with access to a sugar solution.[4][5]

-

Oocyst Counting: Seven to eight days post-feeding, dissect the midguts of at least 25-50 mosquitoes per experimental group.[4][5] Stain the midguts with mercurochrome and count the number of oocysts under a microscope.[4]

-

Data Analysis: Calculate the infection prevalence (percentage of mosquitoes with at least one oocyst) and the mean oocyst intensity (average number of oocysts per midgut). The percentage of inhibition is calculated relative to the vehicle control group.

Protocol 2: Direct Membrane Feeding Assay (DMFA)

The DMFA utilizes blood from naturally infected gametocyte carriers, providing a more direct assessment of a compound's activity against field isolates.[4][6] This protocol can be adapted to differentiate between gametocytocidal (TB-DMFA) and sporontocidal (SPORO-DMFA) effects.[4][6]

1. Materials:

-

Venous blood from a P. falciparum gametocyte carrier[4]

-

This compound stock solution

-

Naïve human serum (or RPMI/serum)[4]

-

Anopheles mosquitoes

-

Same equipment as for SMFA

2. Methodology for Transmission-Blocking DMFA (TB-DMFA - Gametocytocidal Activity):

-

Blood Collection and Preparation: Collect venous blood from a gametocyte carrier into a heparinized tube.

-

Compound Incubation: Aliquot the infected blood and add this compound at the desired concentrations. Incubate the mixture for 24 hours at 37°C.[4] This incubation allows the drug to act on the gametocytes before they are ingested by the mosquitoes.

-

Mosquito Feeding and Oocyst Counting: Follow the same procedures for mosquito feeding, post-feeding maintenance, and oocyst counting as described in the SMFA protocol (steps 4-7).

3. Methodology for Sporontocidal DMFA (SPORO-DMFA - Sporontocidal Activity):

-

Blood Collection and Preparation: Collect venous blood from a gametocyte carrier.

-

Compound Addition: Immediately before the mosquito feed, add this compound at the desired concentrations to the infected blood.[4] There is no pre-incubation period, meaning the compound primarily acts on the parasite stages within the mosquito midgut after ingestion.

-

Mosquito Feeding and Oocyst Counting: Proceed with mosquito feeding, post-feeding maintenance, and oocyst counting as described in the SMFA protocol (steps 4-7).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the targeted stages of the Plasmodium life cycle.

Caption: Workflow for assessing transmission-blocking activity.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]

- 4. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assessment-of-the-transmission-blocking-activity-of-antimalarial-compounds-by-membrane-feeding-assays-using-natural-plasmodium-falciparum-gametocyte-isolates-from-west-africa - Ask this paper | Bohrium [bohrium.com]

Troubleshooting & Optimization

Solubility issues and solutions for Antimalarial agent 12 in DMSO

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Antimalarial Agent 12 in Dimethyl Sulfoxide (DMSO).

Disclaimer: "this compound" is a placeholder for a novel investigational compound. The following guidance is based on established principles and data from similar antimalarial agents and may require optimization for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: My initial stock solution of this compound in 100% DMSO appears clear, but a precipitate forms when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as precipitation upon dilution. While this compound may be soluble in pure DMSO, its solubility can dramatically decrease when the percentage of the aqueous buffer increases.[1][2][3][4] DMSO is a strong organic solvent, but its ability to keep a hydrophobic compound in solution diminishes as it becomes diluted in an aqueous environment.[4]

Q2: What is the maximum recommended concentration of DMSO in my final cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects on your cells.[5] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe.[2][6] However, it is crucial to determine the specific tolerance of your cell line by running a DMSO-only control experiment. A study on P. falciparum found that the highest concentration of DMSO that does not affect parasite proliferation is 0.0390%, with a ~50% reduction in parasitemia at a 1% final concentration.[6]

Q3: I am observing inconsistent results in my antimalarial activity assays. Could this be related to solubility issues?

A3: Yes, poor solubility is a major cause of variable and unreliable assay data.[1][7] If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration, leading to inaccurate IC50 values and structure-activity relationships (SAR).[1][7]

Q4: How should I prepare my serial dilutions for a dose-response curve?

A4: It is highly recommended to perform serial dilutions in 100% DMSO before diluting into the final assay medium.[1][2] Diluting directly in aqueous buffers can cause the compound to precipitate at higher concentrations, leading to inaccuracies in your dose-response curve.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution(s) |

| Precipitation upon initial dissolution in DMSO | The compound has low intrinsic solubility in DMSO. | - Gently warm the solution (e.g., 37°C).- Use sonication to aid dissolution.[7]- If the issue persists, consider preparing a lower concentration stock solution. |

| Precipitation upon dilution into aqueous buffer/media | The compound has poor aqueous solubility. | - Decrease the final assay concentration of this compound.- Increase the final percentage of DMSO in the assay (ensure it is within the tolerated range for your cells).[2]- Use a co-solvent in your stock solution (e.g., a mixture of DMSO and ethanol).[8][9]- Investigate the use of solubilizing agents like cyclodextrins.[3] |

| Inconsistent assay results | Incomplete solubilization of the compound. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Follow the recommended protocol for preparing stock solutions and dilutions. |